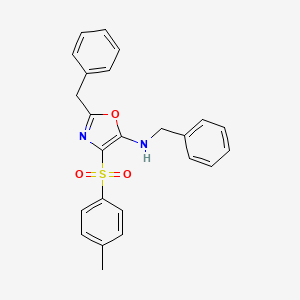
N,N'-Di-sec-butylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-sec-butylthiourea is an organic compound with the molecular formula C₉H₂₀N₂S and a molecular weight of 188.333 g/mol . It is a derivative of thiourea, where the hydrogen atoms are replaced by sec-butyl groups. This compound is known for its applications in various fields, including organic synthesis and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Di-sec-butylthiourea can be synthesized through the reaction of sec-butylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
Reaction of sec-butylamine with carbon disulfide: This step involves the formation of a dithiocarbamate intermediate.
Cyclization: The intermediate undergoes cyclization to form N,N’-Di-sec-butylthiourea.
Industrial Production Methods: Industrial production methods for N,N’-Di-sec-butylthiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of reactors and controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Di-sec-butylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: N,N’-Di-sec-butylthiourea can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation products: Sulfonyl derivatives.
Reduction products: Corresponding amines.
Substitution products: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
N,N’-Di-sec-butylthiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Industry: It is used in the production of dyes, elastomers, and other industrial products.
Wirkmechanismus
The mechanism of action of N,N’-Di-sec-butylthiourea involves its interaction with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as nitric oxide synthase, which plays a role in inflammatory and neurodegenerative diseases . The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
N,N’-Di-n-butylthiourea: Similar in structure but with n-butyl groups instead of sec-butyl groups.
N,N’-Diethylthiourea: Contains ethyl groups instead of sec-butyl groups.
N,N’-Dimethylthiourea: Contains methyl groups instead of sec-butyl groups.
Uniqueness: N,N’-Di-sec-butylthiourea is unique due to its sec-butyl groups, which impart different steric and electronic properties compared to other thiourea derivatives. These properties can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
1,3-di(butan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-5-7(3)10-9(12)11-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOGVESSTRJHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953266 |
Source


|
| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31182-22-6 |
Source


|
| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)


![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)




![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)
![3-(3-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2998785.png)
